molecular formula C11H13NO5S2 B14213870 (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid CAS No. 777940-98-4

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid

Katalognummer: B14213870
CAS-Nummer: 777940-98-4
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: XOQYBBFCMMBWID-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid is a complex organic compound that features a thiazolidine ring, a benzyl group, and a sulfurous acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde typically involves the formation of the thiazolidine ring through a cyclization reaction One common method involves the reaction of a benzylamine derivative with a carbonyl compound under acidic conditions to form the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazolidine ring to a more saturated structure.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and benzyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The sulfurous acid moiety may also contribute to the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylic acid
  • (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-methanol
  • (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-amine

Uniqueness

Compared to similar compounds, (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid is unique due to the presence of the sulfurous acid moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

777940-98-4

Molekularformel

C11H13NO5S2

Molekulargewicht

303.4 g/mol

IUPAC-Name

(4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carbaldehyde;sulfurous acid

InChI

InChI=1S/C11H11NO2S.H2O3S/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9;1-4(2)3/h1-5,7,10H,6,8H2;(H2,1,2,3)/t10-;/m1./s1

InChI-Schlüssel

XOQYBBFCMMBWID-HNCPQSOCSA-N

Isomerische SMILES

C1[C@H](N(C(=O)S1)CC2=CC=CC=C2)C=O.OS(=O)O

Kanonische SMILES

C1C(N(C(=O)S1)CC2=CC=CC=C2)C=O.OS(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.